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molecular formula C15H12N2O6S B8738249 2-Benzylthio-3,5-dinitrobenzoic acid methyl ester CAS No. 124371-61-5

2-Benzylthio-3,5-dinitrobenzoic acid methyl ester

Cat. No. B8738249
M. Wt: 348.3 g/mol
InChI Key: FKJGQRWTYBAWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05190928

Procedure details

332 g (2.40 mol) of potassium carbonate are introduced into 500 ml of dimethylformamide and cooled to -5° C. 375 g (1.14 mol) of 2-chloro-3,5-dinitrobenzoic acid (75% with 25% water; transport and storage form) in 1.1 l of dimethylformamide are then added over a period of 30 minutes, during which time the internal temperature is maintained at from -5° to 4° C. 142 g (1.14 mol) of benzyl mercaptan are then added dropwise at from 0° to 3° C. over a period of 2.5 hours. The temperature is subsequently raised to 20° C. over a period of 16 hours. 170 g (1.2 mol) of methyl iodide are then added dropwise at room temperature over a period of 5 hours. The reaction mixture is then stirred for 16 hours at room temperature and afterwards poured onto 3 l of ice/water, stirred and filtered. The material obtained by filtering with suction is washed four times with 700 ml of water each time and is hydrogenated in the next stage while still damp (see Example 1.15). The dried product has a melting point of 113°-114° C.
Quantity
332 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
375 g
Type
reactant
Reaction Step Two
Quantity
1.1 L
Type
solvent
Reaction Step Two
Quantity
142 g
Type
reactant
Reaction Step Three
Quantity
170 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Cl[C:8]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:14]([N+:20]([O-:22])=[O:21])=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].[CH2:23]([SH:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.[CH3:31]I>CN(C)C=O>[CH3:31][O:12][C:10](=[O:11])[C:9]1[CH:13]=[C:14]([N+:20]([O-:22])=[O:21])[CH:15]=[C:16]([N+:17]([O-:19])=[O:18])[C:8]=1[S:30][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
332 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
375 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
1.1 L
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
142 g
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Step Four
Name
Quantity
170 g
Type
reactant
Smiles
CI
Step Five
Name
ice water
Quantity
3 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained at from -5° to 4° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is subsequently raised to 20° C. over a period of 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The material obtained
FILTRATION
Type
FILTRATION
Details
by filtering with suction
WASH
Type
WASH
Details
is washed four times with 700 ml of water each time

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
COC(C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])SCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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